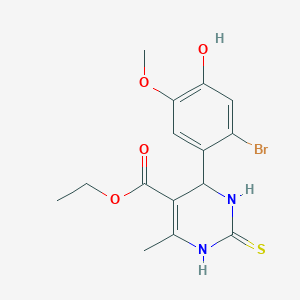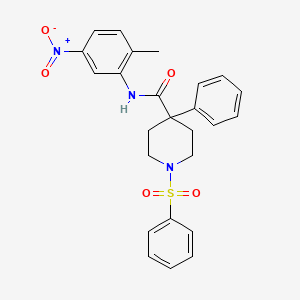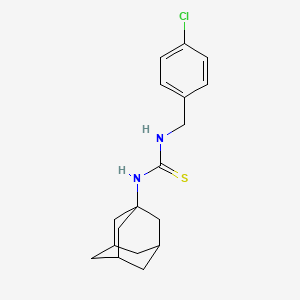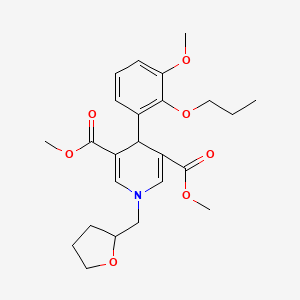![molecular formula C19H22N4O4 B4164111 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164111.png)
2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide
Overview
Description
2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several properties that make it useful for a variety of applications, including its ability to inhibit the activity of certain enzymes and its ability to act as a fluorescent probe for certain biological molecules. In
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide involves its ability to bind to and inhibit the activity of certain enzymes, as well as its ability to act as a fluorescent probe for certain biological molecules. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been found to bind to the active site of HDACs and PDEs, thereby inhibiting their activity. This inhibition can lead to changes in gene expression and cellular signaling pathways. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has also been found to bind to nucleic acids and proteins, resulting in changes in their fluorescence properties.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and its ability to act as a fluorescent probe for certain biological molecules. Inhibition of HDACs and PDEs can lead to changes in gene expression and cellular signaling pathways, while binding to nucleic acids and proteins can result in changes in their fluorescence properties. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has also been found to have potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can lead to changes in gene expression and cellular signaling pathways. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide is also useful as a fluorescent probe for certain biological molecules, which can be used to study protein-protein interactions and cellular signaling pathways. However, one limitation of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Future Directions
There are several future directions for research on 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide, including its potential use as a therapeutic agent for cancer and other diseases. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been found to inhibit the growth of certain cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide could be further studied as a fluorescent probe for studying protein-protein interactions and cellular signaling pathways. Finally, further research is needed to determine the optimal conditions for using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide in lab experiments, including its concentration and potential toxicity.
Scientific Research Applications
2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cellular signaling pathways. This compound has been found to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play important roles in cellular processes such as gene expression and cell cycle regulation. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has also been used as a fluorescent probe for certain biological molecules, including nucleic acids and proteins.
properties
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)17-8-7-14(23(25)26)13-16(17)20-19(24)15-5-3-4-6-18(15)27-2/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQPDWZBYWVSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164033.png)
![N'-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164050.png)



![(4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4164080.png)
![3,3'-{[5-bromo-2-(carboxymethoxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164084.png)

![N'-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164106.png)


![3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4164119.png)

![4-chloro-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4164127.png)